(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride
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Description
(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl3N2 and its molecular weight is 255.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- The study by Bénard, Neuville, and Zhu (2010) on the N-cyclopropylation of anilines and amines by cyclopropylboronic acid demonstrates the utility of cyclopropane-containing compounds in organic synthesis, potentially applicable for derivatives of the specified chemical (Bénard, Neuville, & Zhu, 2010).
- Lifchits and Charette (2008) describe a method for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, indicating a route for modifying cyclopropane-containing compounds to produce pharmacologically active agents (Lifchits & Charette, 2008).
Antimicrobial and Cytotoxic Activity
- Noolvi et al. (2014) synthesized a series of compounds evaluated for their antimicrobial and cytotoxic properties. This suggests that derivatives of the specified compound could be investigated for similar biological activities (Noolvi et al., 2014).
Photochemical and Spectroscopic Applications
- Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines and 2-pyridones, which could be relevant for understanding the photochemical behavior of pyridine derivatives, including the specified compound (Taylor & Kan, 1963).
Interaction with Amines
- Ribeiro et al. (2011) studied the interaction of protonated merocyanine dyes with amines in organic solvents. Their findings could provide a foundation for investigating the interactions of aminopyridine derivatives with various biological targets (Ribeiro et al., 2011).
Properties
IUPAC Name |
(1R,2S)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c1-5-2-3-6(9(10)12-5)7-4-8(7)11;;/h2-3,7-8H,4,11H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDIOTQNUQGABK-OXOJUWDDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CC2N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1)[C@@H]2C[C@H]2N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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